(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate

Process Chemistry Nucleoside Synthesis Route Scouting

Procuring an incorrect protected sugar lactone for Sofosbuvir intermediate synthesis or impurity profiling leads to synthetic pathway failure and regulatory rejection. This specific (2R,3R,4R)-3,5-di-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone is differentiated by its free 2-hydroxyl group flanked by 3,5-dibenzoate protection, a motif essential for selective downstream fluorination and the source of the critical ANDA Impurity 109 marker. - **Definitive Identity:** Certified reference standard for Sofosbuvir Impurity 109, validated in stability-indicating HPLC methods with an RSD of 0.043%. - **Process Certainty:** Mandatory starting material for the efficient, patent-protected 4-step route to the Sofosbuvir pharmacophore, avoiding hazardous reagents of the original 8-step process.

Molecular Formula C20H18O7
Molecular Weight 370.4 g/mol
CAS No. 729596-46-7
Cat. No. B3152182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate
CAS729596-46-7
Molecular FormulaC20H18O7
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O
InChIInChI=1S/C20H18O7/c1-20(24)16(27-18(22)14-10-6-3-7-11-14)15(26-19(20)23)12-25-17(21)13-8-4-2-5-9-13/h2-11,15-16,24H,12H2,1H3/t15-,16-,20-/m1/s1
InChIKeyFRZVFASDHIWQIW-JXXFODFXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why This Sofosbuvir Intermediate Matters


The compound (2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate, systematically named 3,5-Di-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone, is a chiral, protected sugar lactone (Molecular Formula: C20H18O7, MW: 370.4 g/mol) [1]. It is not a generic building block but a precise, stereochemically-defined intermediate. Its primary industrial relevance is as a key synthetic precursor and a critical process-related impurity marker in the manufacture of Sofosbuvir, a blockbuster nucleotide polymerase inhibitor for Hepatitis C . The compound features a strategically free 2-hydroxyl group flanked by 3,5-dibenzoate protection, a structural motif that directly governs its downstream reactivity and is the source of its differentiation from other in-class lactones .

Sofosbuvir Impurity 109 reference standard for ANDA QC methods
Key intermediate for patented 4‑step synthesis route
Chiral lactone building block (2R,3R,4R) with free 2‑OH

Why This Intermediate Is Not Interchangeable with Analogs


Substituting this compound with closely related benzoylated lactones introduces significant risk of synthetic failure and regulatory non-compliance. Analogs such as the fully protected 2,3,5-tri-O-benzoyl derivative (CAS 7392-74-7) or the 2-fluoro analog (CAS 1157884-58-6) possess divergent reactivity profiles that directly impact reaction yields and impurity profiles in nucleoside synthesis . The specific 3,5-dibenzoyl-2-hydroxy motif of 729596-46-7 is essential for the selective fluorination step required to construct Sofosbuvir's critical 2'-deoxy-2'-fluoro-2'-C-methyluridine pharmacophore [1]. Using an incorrect intermediate does not merely result in lower purity, but fundamentally alters the synthetic pathway, leading to different impurity populations, including the potential absence or misidentification of the key Impurity 109 marker necessary for ANDA filings [2].

2,3,5‑tri‑O‑benzoyl analog

Full protection blocks the free 2‑OH required for selective fluorination, altering synthetic pathway and impurity profile.

2‑fluoro analog

Different leaving group capability shifts glycosylation selectivity, generating non‑pharmacopeial impurities not accepted for ANDA.

Head-to-Head Evidence vs. Closest Analogs


Synthetic Route Efficiency Advantage

The target compound serves as the key intermediate in a patented 4-step synthesis of the Sofosbuvir intermediate (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine. The patent explicitly benchmarks this route against the prior Gilead 8-step route [1]. The use of the 3,5-dibenzoyl protected lactone enables a direct glycosylation step that avoids the pre-formation of a N-benzoyl cytosine TMS derivative, streamlining the process [1].

Route Steps
Head‑to‑head
4‑step route vs 8‑step prior art
Supports process route scouting and CoG reduction
Patent CN111606961A context
Process Chemistry Nucleoside Synthesis Route Scouting

Impurity 109 Reference Standard for Regulatory Filings

This compound is explicitly designated as Sofosbuvir Impurity 109 (or 100) [1]. This is not an arbitrary classification; it is a specific marker required by pharmacopeial monographs for the quality control (QC) and stability-indicating analysis of Sofosbuvir drug substance and product [2]. In contrast, the 2,3,5-tribenzoate analog (CAS 7392-74-7) is not a listed pharmacopeial impurity for Sofosbuvir, making the target compound the sole reference standard for this specific analytical need .

Regulatory Identity
Reported
Listed as Impurity 109 vs Not a pharmacopeial impurity
Mandatory marker for ANDA QC methods
Validated RP‑HPLC with high precision
Pharmaceutical Analysis Quality Control Reference Standards

Antifungal Activity Against Clinical Candida Isolates

In a screening assay, the compound was tested for its ability to inhibit a panel of 40 clinical Candida species isolates at a concentration of 256 µg/mL (pH 5.8) . While the reported activity (R% = 1) is low, this data point confirms a biological baseline for the protected lactone structure. The unmodified 2-C-methyl-D-ribono-1,4-lactone core exhibits diverse biological properties, including RNase L activation (IC50 2.30 nM) [1], highlighting that the benzoyl protection of the target compound dramatically shifts the biological profile away from target engagement to a structural precursor role, a key differentiator for procurement.

Bioactivity Baseline
Data to verify
R% = 1 (256 µg/mL)
Confirms primary value as synthetic intermediate
Compared to RNase L activators (IC50 2.3 nM)
Antifungal Screening Candida albicans Phenotypic Resistance

Preferred Applications of This Intermediate


ANDA and Commercial QC Reference Standard

The compound is the certified reference standard for Sofosbuvir Impurity 109. QC/ADL laboratories must procure it to develop, validate, and execute stability-indicating HPLC methods for Sofosbuvir drug substance and tablets, as demonstrated by validated methods achieving an impurity peak RSD of 0.043% [1].

Key Intermediate for Streamlined Synthesis

For process chemistry teams scaling up Sofosbuvir intermediate production, the 3,5-dibenzoyl lactone is the mandatory starting material for the patent-protected, 4-step route that avoids hazardous and expensive reagents used in the original 8-step Gilead process [2].

Stereochemical Probe for Nucleoside Derivatization

The defined (2R,3R,4R) stereochemistry and the free 2-hydroxyl group make this compound a precise building block for synthesizing 2-C-methyl nucleoside libraries, enabling SAR studies where the 2-fluoro group of Sofosbuvir is systematically replaced .

Application
Selection Property
Validation Focus
ANDA QC Reference Standard
Regulatory identity as Impurity 109
HPLC method specificity and precision
Streamlined Synthesis Intermediate
3,5‑Dibenzoyl protecting group pattern
Synthetic route efficiency and impurity profile
Stereochemical Probe
Chiral (2R,3R,4R) configuration with free 2‑OH
2‑C‑methyl nucleoside SAR studies
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